molecular formula C11H9FN2OS B2464091 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide CAS No. 354813-00-6

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide

Cat. No.: B2464091
CAS No.: 354813-00-6
M. Wt: 236.26
InChI Key: VRUAXQODZDRLMI-UHFFFAOYSA-N
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Description

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C11H9FN2OS and a molecular weight of 236.27 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with an amino group, a fluorophenyl group, and a carboxamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide . These factors can include pH, temperature, presence of other molecules, and cellular environment. Understanding these influences is crucial for optimizing the use of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide typically involves the reaction of 4-fluorobenzoyl chloride with thiophene-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    3-Amino-5-(4-bromophenyl)thiophene-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    3-Amino-5-(4-methylphenyl)thiophene-2-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide imparts unique chemical properties, such as increased electronegativity and potential for forming strong hydrogen bonds. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

3-amino-5-(4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUAXQODZDRLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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